methyl 2-(1H-indol-3-yl)-4-oxopentanoate
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Overview
Description
Methyl 2-(1H-indol-3-yl)-4-oxopentanoate is an organic compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This compound is characterized by the presence of an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1H-indol-3-yl)-4-oxopentanoate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. For instance, the reaction of phenylhydrazine with a suitable ketone in the presence of methanesulfonic acid under reflux conditions can yield the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1H-indol-3-yl)-4-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of substituted indole compounds .
Scientific Research Applications
Methyl 2-(1H-indol-3-yl)-4-oxopentanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-(1H-indol-3-yl)-4-oxopentanoate involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, enzymes, and proteins, leading to a range of biological effects. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation or modulate signaling pathways related to inflammation .
Comparison with Similar Compounds
Methyl 2-(1H-indol-3-yl)-4-oxopentanoate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Its ability to undergo various chemical reactions and its biological activities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H15NO3 |
---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
methyl 2-(1H-indol-3-yl)-4-oxopentanoate |
InChI |
InChI=1S/C14H15NO3/c1-9(16)7-11(14(17)18-2)12-8-15-13-6-4-3-5-10(12)13/h3-6,8,11,15H,7H2,1-2H3 |
InChI Key |
KNAGWGRXAMMVKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C1=CNC2=CC=CC=C21)C(=O)OC |
Origin of Product |
United States |
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